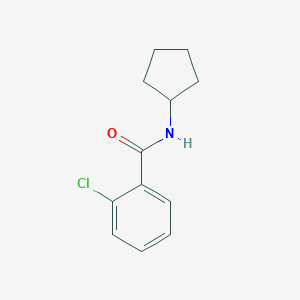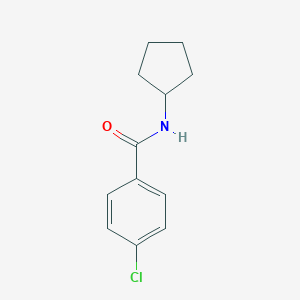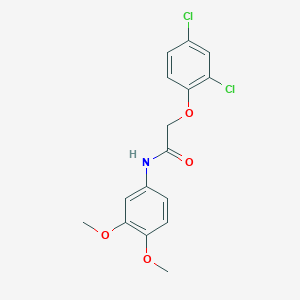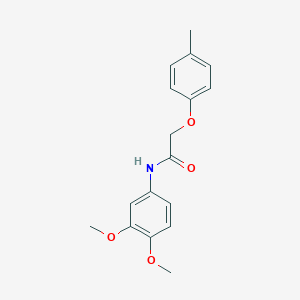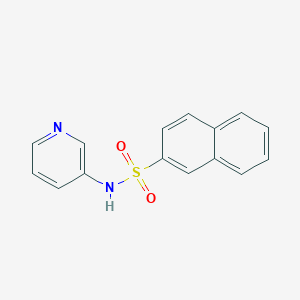![molecular formula C25H27N3O3S B291947 Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate, also known as EPPAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPPAT is a member of the thiophene family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been proposed that Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate exerts its biological effects by inhibiting the activity of enzymes involved in various metabolic pathways. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has also been shown to interact with cellular membranes and alter their fluidity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been shown to have antifungal activity against several species of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its high purity and stability. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its low water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate. One potential area of research is the development of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate-based drug delivery systems for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antidiabetic activities of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate. Additionally, the development of more water-soluble forms of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate may improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate involves the condensation of ethyl 5-phenyl-2-oxo-3-thiophenecarboxylate with 4-phenylpiperazine in the presence of acetic anhydride. This reaction results in the formation of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate as a white solid with a yield of 60-80%. The purity of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer, antidiabetic, and antifungal activities. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
Molekularformel |
C25H27N3O3S |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
ethyl 5-phenyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3S/c1-2-31-25(30)21-17-22(19-9-5-3-6-10-19)32-24(21)26-23(29)18-27-13-15-28(16-14-27)20-11-7-4-8-12-20/h3-12,17H,2,13-16,18H2,1H3,(H,26,29) |
InChI-Schlüssel |
XYPUSUKWEMNDQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



